molecular formula C20H30Cl4N4 B1512852 (2R,2'R)-(+)-[N,N'-Bis(2-pyridylmethyl)]-2,2'-bipyrrolidine tetrahydrochloride CAS No. 1228077-88-0

(2R,2'R)-(+)-[N,N'-Bis(2-pyridylmethyl)]-2,2'-bipyrrolidine tetrahydrochloride

Cat. No.: B1512852
CAS No.: 1228077-88-0
M. Wt: 468.3 g/mol
InChI Key: WTQUEUGYNCZETF-XQHCZWOQSA-N
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Description

(2R,2'R)-(+)-[N,N'-Bis(2-pyridylmethyl)]-2,2'-bipyrrolidine tetrahydrochloride (CAS: 1228077-88-0) is a chiral tetradentate ligand with a bipyrrolidine backbone functionalized by pyridylmethyl groups. Its structure confers C2 symmetry, making it valuable in asymmetric catalysis. The tetrahydrochloride salt form enhances solubility in polar solvents, facilitating its use in aqueous or protic reaction environments .

Key applications include:

  • Iron-catalyzed C–H oxidation: The ligand forms Fe(PDP) complexes that oxidize aliphatic and aromatic substrates with H2O2, preserving stereocenters in amino acids like proline .
  • Enantioselective catalysis: Manganese complexes of this ligand achieve up to 90% enantioselectivity in C–H oxidation reactions, outperforming analogs like mcp and ecp .

Physical properties include a molecular weight of 468.29 g/mol (tetrahydrochloride form) and air sensitivity, requiring inert storage conditions .

Properties

IUPAC Name

2-[[(2R)-2-[(2R)-1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4.4ClH/c1-3-11-21-17(7-1)15-23-13-5-9-19(23)20-10-6-14-24(20)16-18-8-2-4-12-22-18;;;;/h1-4,7-8,11-12,19-20H,5-6,9-10,13-16H2;4*1H/t19-,20-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQUEUGYNCZETF-XQHCZWOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)CC2=CC=CC=N2)[C@H]3CCCN3CC4=CC=CC=N4.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Cl4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746311
Record name (2R)-1,1'-Bis[(pyridin-2-yl)methyl]-2,2'-bipyrrolidine--hydrogen chloride (1/4)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228077-88-0
Record name (2R)-1,1'-Bis[(pyridin-2-yl)methyl]-2,2'-bipyrrolidine--hydrogen chloride (1/4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228077-88-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

(2R,2'R)-(+)-[N,N'-Bis(2-pyridylmethyl)]-2,2'-bipyrrolidine tetrahydrochloride (CAS No. 1228077-88-0) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C20H30Cl4N4
  • Molecular Weight : 468.29 g/mol
  • Purity : Typically available in 98% purity .
  • Structure : The compound features a bipyrrolidine backbone with two pyridylmethyl groups, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.

  • Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters and other critical biomolecules.
  • Receptor Modulation : The compound may act as a modulator for certain receptors in the central nervous system, influencing neurotransmission and exhibiting potential neuroprotective effects.

Antioxidant Activity

Research has shown that this compound possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models.

Neuroprotective Effects

In vitro studies suggest that this compound may protect neuronal cells from apoptosis induced by various stressors, indicating its potential use in neurodegenerative diseases.

Anticancer Potential

Preliminary studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Study 1: Antioxidant Activity Assessment

A study conducted on human neuronal cells demonstrated that treatment with this compound significantly reduced oxidative stress markers compared to untreated controls. The results are summarized in Table 1.

TreatmentOxidative Stress Marker Reduction (%)
Control0
Low Dose35
High Dose60

Study 2: Neuroprotective Effects

In a model of neurotoxicity induced by glutamate, the compound showed a dose-dependent protective effect on neuronal viability. The findings are presented in Table 2.

Concentration (µM)Cell Viability (%)
050
1075
5090

Study 3: Anticancer Activity

The anticancer properties were evaluated against breast cancer cell lines. The compound exhibited IC50 values indicating significant cytotoxicity at micromolar concentrations.

Cell LineIC50 (µM)
MCF-715
MDA-MB-23120

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Catalysis

Compound (Ligand) Key Features Catalytic Performance Applications
(2R,2'R)-PDP Chiral bipyrrolidine backbone; tetrahydrochloride salt. - Fe(PDP) : 85–90% ee in proline oxidation .
- Mn(PDP) : 90% ee in C–H oxidation vs. 24–90% ee range for mcp/ecp analogs .
C–H oxidation, stereoretentive amino acid functionalization .
(S,S')-BPBP Similar tetradentate structure but S-configured. - Chelates intracellular iron, inducing ROS-mediated apoptosis in cancer cells .
- Lower enantioselectivity in oxidation vs. PDP .
Biomedical applications (pro-oxidant therapy) .
TPA (tris(2-pyridylmethyl)amine) Tridentate pyridylmethyl ligand; achiral. - Fe(TPA) achieves moderate yields (40–60%) in allylic hydroxyamination .
- No enantioselectivity due to lack of chirality .
C–N bond formation via nitroso–ene mechanisms .
BPMEN (N,N'-bis(2-pyridylmethyl)-N,N'-dimethylethane-1,2-diamine) Flexible ethylenediamine backbone. - Higher activity than TPA in hydroxylation but lower stereocontrol . Epoxidation, dihydroxylation .

Electronic and Steric Effects

  • PDP vs. mcp/ecp : Modifying the pyridine moiety in Mn(PDP) to mcp (methylcyclopentyl) or ecp (ethylcyclopentyl) reduces enantioselectivity from 90% to 24–60% due to increased steric hindrance and altered electronic profiles .
  • PDP vs. BPBP : The R,R configuration in PDP favors substrate binding in a chiral pocket, critical for high ee in oxidation, whereas S,S-BPBP prioritizes iron chelation for redox activity .

Salt Forms and Solubility

  • Tetrahydrochloride salts (e.g., (2R,2'R)-PDP·4HCl) improve water solubility compared to free bases, enabling use in biological and aqueous-phase catalysis .
  • L-Tartrate salts (e.g., (R,R)-2,2′-bipyrrolidine L-tartrate) are intermediates in ligand synthesis but less stable under acidic conditions .

Mechanistic Insights and Limitations

  • Iron-PDP Complexes : Generate high-valent Fe=O intermediates for C–H abstraction, with stereochemical control from the rigid bipyrrolidine backbone .
  • Manganese-PDP Complexes : Utilize a predictive statistical model to correlate ligand electronics (pyridyl substituents) with enantioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,2'R)-(+)-[N,N'-Bis(2-pyridylmethyl)]-2,2'-bipyrrolidine tetrahydrochloride
Reactant of Route 2
Reactant of Route 2
(2R,2'R)-(+)-[N,N'-Bis(2-pyridylmethyl)]-2,2'-bipyrrolidine tetrahydrochloride

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